![molecular formula C15H12N2O2S B4425902 1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone](/img/structure/B4425902.png)
1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone
Overview
Description
1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thioether derivative of quinazoline and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone is not fully understood. It is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been found to interact with amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It is also relatively easy to synthesize and has been found to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to explore its potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Scientific Research Applications
1-(5-methyl-2-furyl)-2-(4-quinazolinylthio)ethanone has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
1-(5-methylfuran-2-yl)-2-quinazolin-4-ylsulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-6-7-14(19-10)13(18)8-20-15-11-4-2-3-5-12(11)16-9-17-15/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCRBRJZVQBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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